Cas no 898434-47-4 (N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine)

N-Phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a synthetic organic compound featuring a pyridazine core functionalized with a phenylamino group and a piperazine-linked triethoxybenzoyl moiety. This structure imparts potential pharmacological relevance, particularly in modulating biological targets due to its dual heterocyclic and aromatic substitution pattern. The triethoxybenzoyl group enhances solubility and bioavailability, while the piperazine spacer contributes to conformational flexibility, facilitating receptor interactions. The compound's well-defined synthetic route allows for high purity and scalability, making it suitable for research applications in medicinal chemistry and drug discovery. Its unique scaffold may offer advantages in developing kinase inhibitors or GPCR-targeted agents.
N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine structure
898434-47-4 structure
Product Name:N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine
CAS No:898434-47-4
MF:C27H33N5O4
MW:491.58202624321
CID:5482577
Update Time:2025-06-03

N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • [4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone
    • N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine
    • Inchi: 1S/C27H33N5O4/c1-4-34-22-18-20(19-23(35-5-2)26(22)36-6-3)27(33)32-16-14-31(15-17-32)25-13-12-24(29-30-25)28-21-10-8-7-9-11-21/h7-13,18-19H,4-6,14-17H2,1-3H3,(H,28,29)
    • InChI Key: UEALTBRUIGHCPS-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(NC3=CC=CC=C3)C=C2)CC1)(C1=CC(OCC)=C(OCC)C(OCC)=C1)=O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2604-0171-2μmol
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
898434-47-4 90%+
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$57.0 2023-05-16
Life Chemicals
F2604-0171-5μmol
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F2604-0171-1mg
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F2604-0171-2mg
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2mg
$59.0 2023-05-16
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F2604-0171-3mg
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
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Life Chemicals
F2604-0171-4mg
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F2604-0171-5mg
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Life Chemicals
F2604-0171-10mg
N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
898434-47-4 90%+
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$79.0 2023-05-16

N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine Related Literature

Additional information on N-phenyl-6-4-(3,4,5-triethoxybenzoyl)piperazin-1-ylpyridazin-3-amine

N-Phenyl-6-(4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl)pyridazin-3-Amine: A Comprehensive Overview

N-Phenyl-6-(4-(3,4,5-triethoxybenzoyl)piperazin-1-yl)pyridazin-3-Amine, also known by its CAS number 898434-47-4, is a complex organic compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its application across different domains.

The molecular structure of N-phenyl-pyridazine derivative is characterized by a pyridazine ring system substituted with a piperazine moiety and a triethoxybenzoyl group. The presence of these functional groups imparts versatile reactivity and selectivity to the compound. Recent studies have highlighted its role in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The triethoxybenzoyl group is known for its ability to enhance solubility and stability, making it an attractive component in medicinal chemistry.

One of the most notable advancements in the study of this compound involves its application in targeted drug delivery systems. Researchers have explored the use of N-phényl-pyridazine derivatives as carriers for anticancer drugs due to their ability to selectively bind to specific receptors on cancer cells. This targeted approach minimizes side effects and enhances therapeutic efficacy. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues in the field of coordination chemistry.

In terms of synthesis, the preparation of CAS No. 898434-47-4 involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent optimizations in synthetic protocols have significantly improved yield and purity, making large-scale production more feasible. The use of microwave-assisted synthesis has also been reported, reducing reaction times while maintaining product quality.

The biological evaluation of this compound has revealed promising results in several assays. For instance, studies conducted on cell lines have demonstrated its potent inhibitory effects on key enzymes involved in inflammatory pathways. This suggests potential applications in the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.

Another area where this compound has shown promise is in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have reported enhanced charge transport properties when incorporating N-phényl-pyridazine derivatives into polymer blends, paving the way for next-generation electronic devices.

In conclusion, N-phényl-pyridazine derivative CAS No. 898434-47-4 stands out as a versatile compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity continue to drive innovative research efforts aimed at unlocking its full potential. As advancements in synthetic methodologies and biological applications progress, this compound is poised to play a pivotal role in shaping future developments in chemistry and medicine.

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